REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH2:18][CH2:17][C:16]2[N:15]=[C:14]([C:19]([O:21][CH3:22])=[O:20])[CH:13]=[CH:12][C:11]=2[CH2:10]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[ClH:1].[N:15]1[C:16]2[CH2:17][CH2:18][NH:9][CH2:10][C:11]=2[CH:12]=[CH:13][C:14]=1[C:19]([O:21][CH3:22])=[O:20] |f:0.1,3.4.5,6.7|
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Name
|
methyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC=2C=CC(=NC2CC1)C(=O)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.185 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt for 13 h under 1 atm of H2 gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thoroughly degassed
|
Type
|
CUSTOM
|
Details
|
before being purged with H2 gas three times
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of Celite
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Type
|
WASH
|
Details
|
rinsed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated down
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C(C=CC=2CNCCC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 112.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |